molecular formula C29H27N3O2S B2693817 2-((2,5-dimethylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-95-0

2-((2,5-dimethylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2693817
M. Wt: 481.61
InChI Key: XHXSJRDRBOGBTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thioether group (-S-) could potentially undergo oxidation reactions, and the pyrrolopyrimidinone core might participate in various acid-base reactions. The exact reactions that this compound can undergo would need to be determined experimentally .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties. Again, these properties would need to be determined experimentally .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy. The antifungal effect of certain pyrimidine amine derivatives on fungi like Aspergillus terreus and Aspergillus niger reveals the potential of these compounds as antifungal agents, highlighting their importance in addressing fungal infections (Jafar et al., 2017).

Antitumor and Anticancer Applications

Pyrimidine derivatives are also significant in cancer research. For example, some newly synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives were tested for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, showing potent inhibitory activity. This suggests the role of pyrimidine derivatives in developing new anticancer drugs (Abdellatif et al., 2014).

Biological Activity Screening

The synthesis and pharmacological screening of pyrimidine derivatives for their antibacterial and antifungal activities demonstrate their potential as biologically active compounds. Such studies are crucial for the discovery of new therapeutic agents, highlighting the versatility of pyrimidine derivatives in drug development (Khan et al., 2015).

Synthesis and Chemical Properties

Research into the synthesis and properties of pyrimidine derivatives contributes to the broader field of organic chemistry, providing insights into reaction mechanisms and the development of new synthetic methodologies. For instance, the synthesis of thieno[2,3-d]pyrimidin-4-ones and their condensation with aromatic aldehydes under phase transfer conditions showcases the synthetic versatility of these compounds and their potential in creating novel chemical entities (Elmuradov et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. As with the other aspects, without specific information or safety data sheets, it’s difficult to provide detailed safety information .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. For example, it could be investigated for possible biological activity, given the presence of the pyrrolopyrimidinone core, which is a feature of some bioactive compounds .

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2S/c1-19-13-14-20(2)23(15-19)18-35-29-31-26-24(21-9-5-4-6-10-21)16-30-27(26)28(33)32(29)17-22-11-7-8-12-25(22)34-3/h4-16,30H,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXSJRDRBOGBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-dimethylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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